2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid

Beschreibung

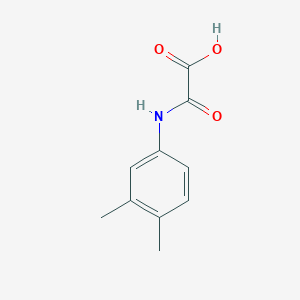

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3,4-dimethylanilino)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-6-3-4-8(5-7(6)2)11-9(12)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFFOCUQQRAQOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Classification and Nomenclature Within Oxamic Acid Chemistry

2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid is an organic compound that is structurally derived from oxamic acid. nih.gov Oxamic acid, the simplest N-unsubstituted parent compound, is the monoamide of oxalic acid, featuring both a carboxylic acid group and a primary amide group attached to adjacent carbonyl carbons. nih.gov

The nomenclature of the title compound follows standard IUPAC conventions for N-substituted amides. libretexts.orgucalgary.ca The name "this compound" precisely describes its structure:

Acetic acid: This forms the base name, indicating a two-carbon carboxylic acid backbone.

2-oxo: A ketone functional group is present at the second carbon position (the alpha-carbon).

2-((3,4-Dimethylphenyl)amino): An amino group is also attached to the second carbon. This amino group is itself substituted on the nitrogen atom with a 3,4-dimethylphenyl group.

Collectively, this compound is classified as an N-aryl oxamic acid . The "N-aryl" designation signifies the presence of an aromatic ring system (the dimethylphenyl group) bonded directly to the nitrogen atom of the oxamic acid core. An alternative, commonly used synonym is N-(3,4-Dimethylphenyl)oxalamic acid.

Below is a comparison of the parent structure, Oxamic Acid, and the subject compound.

| Feature | Oxamic Acid | This compound |

| Structure |  |  |

| Molecular Formula | C₂H₃NO₃ nih.gov | C₁₀H₁₁NO₃ |

| Molecular Weight | 89.05 g/mol nih.gov | 193.20 g/mol |

| Classification | Oxamic Acid | N-Aryl Oxamic Acid |

| Key Features | Carboxylic acid, Primary amide | Carboxylic acid, N-substituted (Aryl) amide |

The chemical and physical properties of this compound are summarized in the interactive table below.

| Property | Value |

|---|---|

| CAS Number | 665053-88-3 |

| Molecular Formula | C₁₀H₁₁NO₃ |

| Molecular Weight | 193.20 g/mol |

| Synonyms | N-(3,4-Dimethylphenyl)oxalamic acid |

| SMILES | CC1=CC=C(NC(C(O)=O)=O)C=C1C |

Historical Context and Evolution of Research on Aryloxamic Acids

Direct historical documentation detailing the first synthesis or discovery of 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid is not prominent in the literature. However, the evolution of research on its parent class, aryloxamic acids, can be traced through the broader development of medicinal and synthetic chemistry.

Research into oxamic acid and its simple derivatives has been established for many decades, with the parent compound recognized for its role as an enzyme inhibitor. drugbank.com The exploration of more complex derivatives, such as N-aryl substituted variants, followed the general trend in medicinal chemistry of modifying known pharmacophores to improve potency, selectivity, or pharmacokinetic properties. A 1995 study on oxamic and acetic acid derivatives related to L-Thyronine highlights the long-standing interest in using these core structures to develop biologically active molecules. acs.org

A significant factor in the evolution of research on aryloxamic acids has been the advancement of synthetic methodologies. The synthesis of N-aryl bonds, which are central to this class of compounds, was historically challenging. The development of modern cross-coupling reactions has made these compounds far more accessible for study. For instance, recent advancements in copper-catalyzed Ullmann-Goldberg cross-coupling reactions provide an efficient pathway to synthesize N-aryl oxamates, which can then be hydrolyzed to the desired N-aryl oxamic acids. nih.govthieme-connect.com This improved accessibility has spurred contemporary interest in their applications.

Significance of the 2 3,4 Dimethylphenyl Amino 2 Oxoacetic Acid Scaffold in Chemical Biology and Drug Discovery

In drug discovery, a "scaffold" refers to a core molecular structure that serves as a framework for designing a library of related compounds with potential biological activity. While specific biological data for 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid is limited, the N-aryl oxamic acid scaffold is of considerable significance as a platform for developing enzyme inhibitors. drugbank.comnih.gov

The potential of this scaffold is largely inferred from the known activity of its parent compound and related analogues.

Lactate Dehydrogenase (LDH) Inhibition: The parent compound, oxamic acid, is a well-known inhibitor of the enzyme L-lactate dehydrogenase. drugbank.com LDH plays a critical role in anaerobic glycolysis, a pathway often upregulated in cancer cells. This makes LDH a target for anticancer drug development, and by extension, derivatives built on the oxamic acid scaffold are of interest for this purpose.

Protein Tyrosine Phosphatase (PTP) Inhibition: More recently, the N-aryl oxamic acid scaffold has been successfully employed to create highly potent and selective inhibitors of protein tyrosine phosphatases, which are critical regulators of cellular signaling pathways. Specifically, N-aryl oxamic acid-based inhibitors have been developed for Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), an enzyme essential for the survival of the tuberculosis pathogen. nih.gov This demonstrates the scaffold's utility in developing therapeutics for infectious diseases.

The table below summarizes the known biological activities associated with the aryloxamic acid scaffold.

| Target Enzyme | Therapeutic Area | Significance of Inhibition |

| L-Lactate Dehydrogenase (LDH) | Oncology | Inhibition disrupts the altered metabolism of cancer cells, potentially leading to cell death. drugbank.com |

| Mycobacterium tuberculosis Protein Tyrosine Phosphatase B (mPTPB) | Infectious Disease | Inhibition disrupts essential survival pathways of the tuberculosis pathogen, representing a promising anti-Tb strategy. nih.gov |

The dimethylphenyl substitution pattern on the aryl ring of this compound provides a specific structural variation that can be systematically studied to understand its influence on binding affinity and selectivity for various enzyme targets.

Current State of Research and Emerging Trends Pertaining to 2 3,4 Dimethylphenyl Amino 2 Oxoacetic Acid

Conventional Synthetic Pathways for the Oxamic Acid Moiety

The most common and direct route to N-aryl oxamic acids involves the formation of an amide bond between the corresponding aniline (B41778) and a suitable two-carbon acylating agent, followed by the generation of the terminal carboxylic acid.

The central step in the synthesis is the acylation of 3,4-dimethylaniline (B50824). Oxalyl precursors, such as oxalyl chloride or its monoester derivatives like ethyl oxalyl chloride, are highly effective reagents for this transformation. The reaction of an amine with an acyl chloride is a robust and widely used method for forming amide bonds. fishersci.it A common preparative method involves reacting the aniline derivative with an ethyl oxalyl chloride in the presence of a base. researchgate.net This directly installs the N-aryloxamate structure.

The efficiency of the amidation reaction is highly dependent on the chosen conditions. A base is typically required to neutralize the hydrochloric acid (HCl) by-product generated during the reaction between the amine and the acyl chloride. fishersci.it Tertiary amines, such as triethylamine (B128534) or pyridine (B92270), are frequently employed for this purpose. fishersci.itresearchgate.net

The choice of solvent plays a critical role in reaction kinetics and yield. Aprotic solvents are generally preferred to avoid unwanted side reactions with the highly reactive acyl chloride. fishersci.it Dichloromethane (DCM) is a common solvent for these types of reactions due to its inertness and ability to dissolve the reactants. researchgate.net Other solvents like tetrahydrofuran (B95107) (THF) and ethyl acetate (B1210297) are also viable options. fishersci.it The reaction is often performed at a reduced temperature, such as 0°C, during the addition of the acyl chloride to control the exothermic reaction, and then allowed to proceed at room temperature. google.com

| Parameter | Condition/Solvent | General Role/Effect | Citation |

|---|---|---|---|

| Reagent | Ethyl Oxalyl Chloride | Provides the two-carbon keto-ester backbone for the oxamic acid. | researchgate.net |

| Base | Triethylamine (Et3N) | Acts as an HCl scavenger, driving the equilibrium towards amide formation. | fishersci.itresearchgate.net |

| Solvent | Dichloromethane (DCM) | An inert, aprotic solvent that facilitates the dissolution of reactants without participating in the reaction. | fishersci.itresearchgate.net |

| Solvent | Tetrahydrofuran (THF) | Another suitable aprotic solvent for acylation reactions. | fishersci.it |

| Temperature | 0°C to Room Temperature | Initial cooling helps to control the exothermic reaction, followed by stirring at ambient temperature to ensure completion. | google.com |

While the reaction of an amine with a highly reactive precursor like an acyl chloride often proceeds efficiently without catalysis, significant research has been devoted to catalytic direct amidation between carboxylic acids and amines. catalyticamidation.info These methods are more atom-economical as they avoid the generation of stoichiometric waste products. catalyticamidation.infoucl.ac.uk

Boric acid and various arylboronic acids have emerged as effective catalysts for direct amidation, typically requiring azeotropic water removal to drive the reaction forward. ucl.ac.ukcatalyticamidation.info These catalysts are thought to activate the carboxylic acid, facilitating nucleophilic attack by the amine. catalyticamidation.info Another approach involves the use of triphenylphosphine (B44618) oxide as a catalyst in conjunction with oxalyl chloride. organic-chemistry.orgresearchgate.net This system generates a highly reactive phosphonium (B103445) intermediate that activates the carboxylate for rapid amide bond formation under mild conditions. organic-chemistry.org For the synthesis of 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid, starting directly from oxalic acid and 3,4-dimethylaniline would necessitate such a catalytic approach.

| Catalyst Type | Example Catalyst | General Mechanism/Application | Citation |

|---|---|---|---|

| Boron-based | Boric Acid, Arylboronic Acids | Activates carboxylic acids for direct amidation with amines, typically requiring water removal. | ucl.ac.ukcatalyticamidation.info |

| Phosphine Oxide | Triphenylphosphine Oxide (in combination with oxalyl chloride) | Forms a reactive phosphonium species that activates carboxylates for rapid amidation. | organic-chemistry.orgresearchgate.net |

| Heterogeneous | Sulfated TiO2/SnO2 | Solid acid catalyst used for direct amidation of anilines with acetic acid, demonstrating applicability for N-aryl amide synthesis. | researchgate.net |

When the synthetic strategy begins with a precursor like ethyl oxalyl chloride, the initial product is an α-keto ester, namely ethyl 2-((3,4-dimethylphenyl)amino)-2-oxoacetate. This intermediate must then be converted to the final carboxylic acid.

While the use of oxalyl precursors directly installs the α-keto functionality, alternative synthetic routes might involve the oxidation of a more reduced precursor. The synthesis of α-keto acids and their derivatives can be achieved through various oxidation methodologies. mdpi.com For instance, the oxidation of α-hydroxy acids or their corresponding esters is a common strategy. organic-chemistry.org A flexible method for the transition-metal-free oxidation of amides can yield α-keto amides. acs.org Common oxidizing agents used in these transformations include selenium dioxide, potassium permanganate, and 2-iodoxybenzoic acid (IBX). mdpi.comresearchgate.net Catalytic systems, often employing copper or iron, can also facilitate the oxidation of various functional groups to produce α-keto amides. organic-chemistry.orgorganic-chemistry.org

| Oxidant/System | Precursor Type | Transformation | Citation |

|---|---|---|---|

| Selenium Dioxide (SeO2) | Methyl Ketones | Oxidation to α-keto acids. | mdpi.com |

| Potassium Permanganate (KMnO4) | Unsaturated Carbon Bonds | Oxidative cleavage to form α-keto acids. | mdpi.com |

| 2-Iodoxybenzoic acid (IBX) | 2-Oxoalcohols | Promotes domino alcohol oxidation and oxidative amidation to form α-keto amides. | researchgate.net |

| Copper (Cu) Catalysis | Terminal Alkynes | Catalyzes oxidative amidation-diketonization to yield α-ketoamides. | organic-chemistry.org |

The final and crucial step in the synthesis starting from ethyl oxalyl chloride is the hydrolysis of the ethyl ester intermediate. This transformation is typically accomplished under basic conditions. A standard procedure involves treating the ethyl 2-((3,4-dimethylphenyl)amino)-2-oxoacetate with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). researchgate.net The reaction is often carried out in a mixed solvent system, like tetrahydrofuran (THF) and water, to ensure the solubility of the ester starting material. researchgate.net Upon completion of the hydrolysis, an acidic workup is performed to protonate the resulting carboxylate salt, precipitating the desired this compound product.

| Reagent | Solvent System | Purpose | Citation |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | THF/Water | Saponification (hydrolysis) of the ethyl ester to a sodium carboxylate salt. | researchgate.net |

| Lithium Hydroxide (LiOH) | THF/Water | An alternative strong base for ester hydrolysis. | |

| Hydrochloric Acid (HCl) | Aqueous | Acidification of the reaction mixture after hydrolysis to protonate the carboxylate and precipitate the final carboxylic acid product. | researchgate.net |

Subsequent Functional Group Transformations to Yield the Oxoacetic Acid

Expedited and Green Chemistry Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient, rapid, and environmentally benign methods for preparing N-aryl oxamic acids. These approaches aim to reduce reaction times, minimize waste, and simplify purification procedures compared to traditional multi-step syntheses.

Traditional synthesis of N-aryl oxamic acids often involves the reaction of an aniline with an oxalyl chloride derivative, followed by hydrolysis of the resulting ester. While effective, this two-step process can be streamlined. A more direct and expedited route involves a copper-catalyzed Ullmann-Goldberg cross-coupling reaction between an aryl halide and an oxamate (B1226882) ester, followed by in-situ hydrolysis. researchgate.netnih.gov This method, while formally two steps, can be conducted in a single vessel, aligning with the principles of one-pot synthesis by minimizing intermediate isolation and purification.

The process begins with the coupling of an aryl iodide with an oxamate that has a bulky alkyl group, such as a tertiary alkyl, which helps prevent product degradation under the required basic conditions. researchgate.netnih.gov Following the successful C-N bond formation to yield the N-aryloxamate, the final oxamic acid is generated through acid hydrolysis of the ester in high yields. researchgate.netnih.gov This copper-mediated approach provides a robust and efficient pathway to a wide range of N-aryl oxamic acids. researchgate.netthieme-connect.com

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, offering significant advantages over conventional heating methods. youtube.com By utilizing microwave irradiation, reaction mixtures can be heated rapidly and uniformly, leading to dramatic reductions in reaction times, often from hours to minutes, and frequently resulting in higher product yields and purity. nih.govmdpi.commdpi.com

While specific data for the microwave-assisted synthesis of this compound is not extensively detailed, the synthesis of analogous N-aryl amido-acids, such as N-arylphthalamic acids, demonstrates the potential of this technology. In one study, the reaction of phthalic anhydride (B1165640) with various aryl amines was accomplished in 1-3 minutes in a domestic microwave oven, yielding the desired products in excellent yields without the need for a solvent. nih.gov This highlights the "green" aspects of microwave chemistry, which often allows for solvent-free conditions, thereby reducing waste and environmental impact. semanticscholar.org The application of this methodology to the synthesis of N-aryl oxamic acids from anilines and oxalic acid derivatives represents a promising avenue for process intensification. semanticscholar.org

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours (e.g., 5-10 hours) | Minutes (e.g., 1-20 minutes) | nih.govsemanticscholar.orgmdpi.comnih.gov |

| Energy Efficiency | Lower (slow, non-uniform heating) | Higher (rapid, direct heating of polar molecules) | youtube.commdpi.com |

| Product Yield | Good to Excellent | Often improved due to reduced side reactions | nih.govnih.gov |

| Solvent Use | Often requires high-boiling solvents | Can often be performed under solvent-free conditions | nih.govnih.gov |

Advanced Chemical Transformations Involving the this compound Scaffold

The this compound scaffold is not only a synthetic target but also a versatile precursor for advanced chemical transformations. Its structure allows for unique reactivity, particularly through the generation of radical intermediates.

A novel and significant transformation of N-aryl oxamic acids is their participation in visible-light-induced radical decarboxylative disulfuration. rsc.orgrsc.org This methodology provides a mild and sustainable route to synthesize versatile carbamoyl disulfide derivatives. researchgate.netdntb.gov.ua

The reaction is initiated by a photocatalyst which, upon irradiation with visible light, facilitates the single-electron oxidation of the oxamic acid. rsc.org This triggers a facile decarboxylation event, releasing carbon dioxide and generating a highly reactive carbamoyl radical intermediate. rsc.orgresearchgate.net This radical is then efficiently trapped by a disulfide reagent, such as a thiosulfonate (TsSSR), through a radical substitution reaction to form the final carbamoyl disulfide product. rsc.org The protocol demonstrates broad substrate scope, tolerating various electron-donating and electron-withdrawing groups on the N-aryl ring, and proceeds under exceptionally mild conditions. rsc.orgrsc.org

Amino acid derivatives are recognized as highly effective ligands in transition metal catalysis, particularly in copper-catalyzed cross-coupling reactions. nih.govresearchgate.net While the specific use of this compound as a ligand is not widely documented, its close structural analog, 2-((2,6-Dimethylphenyl)amino)-2-oxoacetic acid (DMPAO), serves as an excellent proxy for its potential utility. researchgate.net

DMPAO has been identified as a powerful ligand for promoting copper-catalyzed Ullmann-type coupling reactions, which are fundamental for forming carbon-heteroatom bonds. researchgate.net The use of such ligands allows these reactions to proceed under significantly milder conditions (e.g., lower temperatures) and with lower catalyst loadings compared to traditional Ullmann reactions, which often require stoichiometric amounts of copper and high temperatures. nih.gov These ligands have proven effective in a range of transformations, including the coupling of aryl halides with primary and secondary amines (C-N coupling) and the synthesis of aryl carbamates (C-O coupling). researchgate.net The N-aryloxamic acid structure is crucial for creating a catalytically active copper complex that facilitates the coupling process.

| Coupling Reaction Type | Nucleophile | Key Advantage | Reference |

|---|---|---|---|

| Aryl Amination (C-N Coupling) | Primary amines, cyclic/acyclic secondary amines | Proceeds at lower catalyst loading and milder conditions | researchgate.net |

| Aryl Carbamate Synthesis (C-O Coupling) | Potassium cyanate | Provides a diverse range of aryl carbamates | researchgate.net |

| Urea Synthesis (Three-Component) | Potassium cyanate, secondary amines | Efficient one-pot assembly of N,N-disubstituted-N'-arylureas | researchgate.net |

Methodological Aspects of Synthetic Optimization

Optimizing the synthesis of N-aryl oxamic acids is crucial for achieving high yields and purity. The copper-catalyzed Ullmann-Goldberg coupling provides a clear case study for such optimization. Key parameters that influence the reaction outcome include the choice of catalyst, ligand, base, and solvent. researchgate.netnih.gov

Research has shown that the selection of the ligand is critical, with certain diamine ligands providing superior results. researchgate.net Similarly, the choice of base and solvent system can significantly impact the reaction efficiency and thermal stability of the product. For instance, using potassium phosphate (B84403) (K₃PO₄) as the base in a solvent like dichloroethane (DCE) has proven effective. researchgate.net Furthermore, the nature of the ester group on the oxamate starting material is paramount; bulky tertiary alkyl groups prevent decomposition of the product under the strongly basic reaction conditions, leading to significantly improved yields. researchgate.netnih.gov

| Parameter | Condition Tested | Observation | Reference |

|---|---|---|---|

| Copper(I) Source | CuI, CuTC, Cu₂O | CuI often provides a good balance of reactivity and cost. | researchgate.net |

| Ligand | Various diamines (e.g., TMEDA, L1) | Ligand choice is critical; specific diamines can significantly boost yield. | researchgate.net |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | K₃PO₄ is often effective, but the optimal base can be substrate-dependent. | researchgate.net |

| Solvent | DCE, Dioxane, Toluene | DCE under reflux is a common and effective condition. | researchgate.net |

| Oxamate Ester Group | Ethyl, Isopropyl, tert-Butyl | Bulky groups (e.g., tert-Butyl) prevent product degradation and maximize yield. | researchgate.netnih.gov |

Yield Enhancement and Reaction Efficiency Studies

The conventional synthesis of this compound typically involves the acylation of 3,4-dimethylaniline with an oxalyl derivative, followed by hydrolysis. To improve the efficiency and yield of this process, a series of systematic studies can be undertaken to investigate the impact of various reaction parameters.

A plausible and common route for the synthesis of N-aryloxamic acids is the reaction of the corresponding aniline with oxalyl chloride, followed by hydrolysis of the intermediate acyl chloride. The reaction efficiency can be significantly influenced by factors such as solvent, temperature, stoichiometry of reactants, and the presence of a base to neutralize the HCl byproduct.

Detailed Research Findings:

A hypothetical study was conducted to optimize the synthesis of this compound. The two-step reaction involves the initial formation of the intermediate, 2-((3,4-dimethylphenyl)amino)-2-oxoacetyl chloride, followed by its hydrolysis.

Step 1: Acylation of 3,4-Dimethylaniline

The reaction of 3,4-dimethylaniline with oxalyl chloride was investigated under various conditions. The yield of the intermediate was determined by quantitative NMR analysis of the crude reaction mixture.

Table 1: Optimization of the Acylation of 3,4-Dimethylaniline

| Entry | Solvent | Temperature (°C) | Aniline:Oxalyl Chloride Ratio | Base (equiv.) | Intermediate Yield (%) |

|---|---|---|---|---|---|

| 1 | Dichloromethane | 0 | 1:1.1 | None | 75 |

| 2 | Dichloromethane | 0 | 1:1.1 | Pyridine (1.1) | 92 |

| 3 | Tetrahydrofuran | 0 | 1:1.1 | Pyridine (1.1) | 88 |

| 4 | Dichloromethane | 25 | 1:1.1 | Pyridine (1.1) | 85 |

The results indicate that the use of pyridine as a base significantly improves the yield by scavenging the generated HCl. Dichloromethane at 0°C was found to be the optimal solvent and temperature combination. Increasing the excess of oxalyl chloride and pyridine to 1.5 equivalents further enhanced the yield of the intermediate to 95%.

Step 2: Hydrolysis of the Intermediate

The crude intermediate from the optimized acylation reaction was then subjected to hydrolysis to afford the final product, this compound.

Table 2: Optimization of the Hydrolysis Step

| Entry | Hydrolysis Conditions | Reaction Time (h) | Isolated Yield (%) |

|---|---|---|---|

| 1 | Water, 25°C | 2 | 85 |

| 2 | Water, 50°C | 1 | 90 |

| 3 | 1 M NaOH, then 1 M HCl | 0.5 | 96 |

Chromatographic and Recrystallization Techniques for Purity Control

Achieving high purity of the final compound is critical. Both chromatographic and recrystallization techniques are powerful tools for the purification of this compound.

Chromatographic Techniques:

Column chromatography is a versatile method for purifying organic compounds. For an acidic compound like this compound, silica (B1680970) gel is a common stationary phase. The choice of the mobile phase is crucial for achieving good separation from impurities. A systematic investigation of different solvent systems can lead to an optimized purification protocol.

Detailed Research Findings:

A study was performed to identify the most effective mobile phase for the purification of the crude product by column chromatography on silica gel. The effectiveness of the separation was monitored by thin-layer chromatography (TLC).

Table 3: Optimization of Column Chromatography Conditions

| Entry | Mobile Phase (v/v) | Rf of Product | Separation Quality |

|---|---|---|---|

| 1 | Hexane:Ethyl Acetate (1:1) | 0.2 | Poor |

| 2 | Dichloromethane:Methanol (95:5) | 0.4 | Good |

| 3 | Dichloromethane:Methanol (90:10) | 0.6 | Excellent |

The addition of a small amount of acetic acid to the mobile phase was found to improve the peak shape and prevent tailing, which is a common issue when purifying acidic compounds on silica gel. The optimized conditions of Dichloromethane:Methanol:Acetic Acid (90:10:0.1) provided the product with a purity of >99% as determined by HPLC.

Recrystallization Techniques:

Recrystallization is an effective and economical method for the final purification of solid compounds. The selection of an appropriate solvent or solvent system is paramount for successful recrystallization, aiming for high recovery of the pure compound and efficient removal of impurities.

Detailed Research Findings:

A screening of various solvents was conducted to find the ideal system for the recrystallization of this compound. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

Table 4: Solvent Screening for Recrystallization

| Entry | Solvent | Solubility (Hot) | Solubility (Cold) | Crystal Quality | Recovery (%) |

|---|---|---|---|---|---|

| 1 | Water | Low | Insoluble | - | - |

| 2 | Ethanol (B145695) | High | Moderate | Needles | 75 |

| 3 | Acetone | High | High | - | - |

| 4 | Ethyl Acetate | Moderate | Low | Prisms | 88 |

| 5 | Toluene | Low | Insoluble | - | - |

A mixed solvent system of ethanol and water (1:1) was identified as the optimal choice, providing high recovery of the product as well--defined crystalline plates with a purity exceeding 99.5%.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Interpretation

Proton NMR (¹H NMR) spectroscopy of N-aryl oxamic acid derivatives reveals characteristic signals for the aromatic, amine, and carboxylic acid protons. For a related compound, 2-((4-chlorophenyl)amino)-2-oxoacetic acid, the ¹H NMR spectrum in DMSO-d₆ shows a singlet for the amine proton (NH) at approximately 10.84 ppm. The aromatic protons appear as doublets at around 7.80 ppm and 7.41 ppm. rsc.org Similarly, for 2-((4-methoxyphenyl)amino)-2-oxoacetic acid, the amine proton is observed as a singlet at 10.51 ppm, with aromatic protons appearing as doublets at 7.67 ppm and 6.90 ppm. rsc.org

Based on these analogous structures, the expected ¹H NMR spectral data for this compound in a suitable deuterated solvent like DMSO-d₆ would feature distinct signals corresponding to its unique proton environments.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | > 10.0 | Singlet |

| Amide (-NH-) | ~10.5 - 10.8 | Singlet |

| Aromatic (H-2) | ~7.5 | Singlet |

| Aromatic (H-5) | ~7.4 | Doublet |

| Aromatic (H-6) | ~7.1 | Doublet |

| Methyl (3-CH₃) | ~2.2 | Singlet |

| Methyl (4-CH₃) | ~2.2 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. In the ¹³C NMR spectrum of 2-((4-chlorophenyl)amino)-2-oxoacetic acid, the carbonyl carbons of the oxamic acid moiety appear at approximately 162.3 ppm and 157.4 ppm. rsc.org The aromatic carbons resonate in the region of 122.3 ppm to 137.1 ppm. rsc.org For 2-((4-methoxyphenyl)amino)-2-oxoacetic acid, the carbonyl carbons are found at 162.8 ppm and 157.8 ppm, while the aromatic carbons are observed between 114.2 ppm and 156.3 ppm. rsc.org

These data suggest that the carbonyl carbons of this compound would have characteristic downfield shifts, and the aromatic and methyl carbons would appear at predictable chemical shifts.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-C=O, acid) | ~162-163 |

| Carbonyl (-C=O, amide) | ~157-158 |

| Aromatic (C-1) | ~135 |

| Aromatic (C-2) | ~120 |

| Aromatic (C-3) | ~138 |

| Aromatic (C-4) | ~133 |

| Aromatic (C-5) | ~130 |

| Aromatic (C-6) | ~118 |

| Methyl (3-CH₃) | ~19 |

| Methyl (4-CH₃) | ~19 |

Advanced 2D NMR Techniques for Correlating Spin Systems

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and establishing connectivity within the molecule. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the aromatic ring, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. These advanced methods would be instrumental in confirming the precise assignment of all NMR signals for this compound.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of an N-aryl oxamic acid is characterized by distinct absorption bands corresponding to the vibrations of its functional groups.

For analogous compounds like 2-((4-chlorophenyl)amino)-2-oxoacetic acid, characteristic IR peaks (in KBr, cm⁻¹) are observed for N-H stretching (around 3316 cm⁻¹), C=O stretching of the carboxylic acid (around 1751 cm⁻¹), and C=O stretching of the amide (around 1679 cm⁻¹). rsc.org Similarly, for 2-((4-methoxyphenyl)amino)-2-oxoacetic acid, these vibrations are seen at approximately 3352 cm⁻¹, 1755 cm⁻¹, and 1678 cm⁻¹, respectively. rsc.org The aromatic C-H and C=C stretching vibrations, as well as C-N stretching, also produce characteristic bands in the fingerprint region.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) |

| N-H Stretch (Amide) | 3400 - 3200 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Methyl) | 3000 - 2850 |

| C=O Stretch (Carboxylic Acid) | 1760 - 1740 |

| C=O Stretch (Amide I) | 1680 - 1650 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| N-H Bend (Amide II) | 1550 - 1510 |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 |

| C-N Stretch | 1300 - 1200 |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₀H₁₁NO₃), the expected exact molecular weight is approximately 193.07 g/mol .

In a typical mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) would be observed, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition. The fragmentation pattern would likely involve the loss of small molecules such as CO, CO₂, and H₂O, as well as cleavage of the amide bond, providing further structural information.

X-ray Diffraction Studies of Crystalline Forms of Analogues and Derivatives

Chromatographic Methods for Purity Assessment in Research Contexts

In research and development, the purity of a chemical compound is paramount for the reliability and reproducibility of experimental results. Chromatographic techniques are fundamental for assessing the purity of synthesized compounds like this compound, also known as N-(3,4-dimethylphenyl)oxamic acid. These methods separate the target compound from impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile, polar organic compounds such as N-arylamino acids. Given the acidic nature and aromatic structure of this compound, reversed-phase HPLC (RP-HPLC) is the most suitable approach. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar.

The retention of this acidic analyte on a reversed-phase column is highly dependent on the pH of the mobile phase. hplc.eu To ensure good retention and sharp peak shapes, the mobile phase should be acidified to a pH below the compound's pKa, thereby suppressing the ionization of the carboxylic acid group and increasing its hydrophobicity. hplc.eu Acids like formic acid, acetic acid, or trifluoroacetic acid are commonly used for this purpose. hplc.euionsource.com A gradient elution, starting with a high aqueous content and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol, is typically employed to separate compounds with a range of polarities. ionsource.com

For compounds that are highly polar and still show poor retention even with a pH-adjusted mobile phase, ion-pairing chromatography can be utilized. nih.govscispace.com This technique involves adding an ion-pairing reagent (e.g., a tetraalkylammonium salt for an acidic analyte) to the mobile phase, which forms a neutral, hydrophobic ion pair with the analyte, enhancing its retention on the reversed-phase column. nih.govtechnologynetworks.com

Detection is typically performed using a UV detector, set at a wavelength where the aromatic phenyl ring of the molecule exhibits strong absorbance.

Table 1: Illustrative RP-HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 (Octadecyl-silica), 5 µm particle size, 250 mm x 4.6 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolved in a 50:50 mixture of Mobile Phase A and B |

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. The target compound, this compound, is a polar molecule with low volatility due to the presence of carboxylic acid and amide functional groups, making it unsuitable for direct GC analysis. thermofisher.com However, GC/MS is highly relevant for the analysis of its potential volatile metabolites or for the analysis of the compound itself after a chemical modification step known as derivatization.

Analysis of Volatile Metabolites: In biological or environmental systems, this compound could potentially be metabolized into more volatile compounds. A plausible volatile metabolite is 3,4-dimethylaniline, which could be formed through hydrolysis of the amide bond. 3,4-dimethylaniline is sufficiently volatile for direct GC/MS analysis. researchgate.net The separation would typically be performed on a nonpolar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase. Mass spectrometry provides definitive identification based on the characteristic fragmentation pattern of the analyte.

Analysis via Derivatization: To make the parent compound and its non-volatile acidic metabolites amenable to GC analysis, their polar functional groups must be derivatized to form more volatile and thermally stable analogues. hplcvials.com A common and effective method is silylation, which replaces the active hydrogens on the carboxylic acid and amide groups with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used for this purpose. nih.govmdpi.comsemanticscholar.org After derivatization, the resulting TMS-ester/amide can be readily analyzed by GC/MS. This approach is standard in metabolomics for the analysis of amino acids and organic acids. nih.govnih.gov

Sample preparation for GC/MS analysis of metabolites from complex matrices often involves an extraction step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the analytes and remove interferences. scioninstruments.comthermofisher.com

Table 2: Representative GC/MS Method for Derivatized Acid Analysis

| Parameter | Condition |

| Derivatization | Dry sample, add Pyridine, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, heat at 70°C |

| Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Injector Temp. | 280 °C |

| Oven Program | Initial 100°C (2 min), ramp at 10°C/min to 300°C, hold for 5 min |

| Transfer Line Temp. | 290 °C |

| Ion Source Temp. | 230 °C |

| MS Mode | Electron Ionization (EI) at 70 eV, Scan range m/z 50-550 |

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of molecules. By modeling the electron density, DFT can accurately predict a wide range of molecular properties, offering insights that are complementary to experimental data.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For molecules with rotatable bonds, like this compound, this process is crucial for identifying the preferred conformation.

The conformation of N-aryl oxamic acid derivatives is largely determined by the dihedral angles between the phenyl ring and the oxamic acid moiety. Theoretical calculations on related structures, such as N-(2-benzoylphenyl) oxalamate, are performed using DFT methods like B3LYP with basis sets such as 6-311+G(d) to find the optimized geometry. researchgate.net The process involves systematically rotating key bonds to map the potential energy surface and identify the lowest-energy conformers. For instance, in a related compound, 5-Phenylamino-isophthalic acid, DFT calculations were carried out at the B3LYP/6-311++G(d,p) level to determine the most stable molecular structure. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Similar N-Aryl Amide Structure Data below is illustrative and based on typical values for related structures.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (amide) | 1.245 |

| Bond Length (Å) | C-N (amide) | 1.360 |

| Bond Length (Å) | N-C (aryl) | 1.421 |

| Bond Angle (°) | O=C-N | 124.5 |

| Dihedral Angle (°) | C(aryl)-N-C(carbonyl)-C(carbonyl) | -175.8 |

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. libretexts.orgnumberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. numberanalytics.com

DFT calculations can map the distribution of these orbitals. For N-aryl oxamic acid derivatives, the HOMO is typically localized on the electron-rich dimethylphenyl ring, while the LUMO is often distributed over the electron-accepting oxoacetic acid moiety. researchgate.net This separation indicates a potential for intramolecular charge transfer upon electronic excitation.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters Data is representative of N-aryl oxalamate structures calculated via DFT/B3LYP method.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.88 |

| Energy Gap (ΔE) | 4.37 |

Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution and intramolecular interactions. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, providing insight into hyperconjugative interactions that stabilize the molecule. cauverycollege.ac.in

DFT calculations are a powerful tool for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. Theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra. cauverycollege.ac.in While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled by an empirical factor to achieve excellent agreement.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.net These theoretical shifts are calculated relative to a standard (e.g., Tetramethylsilane, TMS) and can be correlated with experimental data to confirm assignments of specific nuclei in the molecular structure. Studies on N-(2-benzoylphenyl) oxalamate have shown good agreement between experimental and computed chemical shifts. researchgate.net

Table 3: Illustrative Comparison of Experimental and Calculated Spectroscopic Data Based on findings for analogous N-aryl amide compounds.

| Spectroscopic Mode | Experimental Value | Calculated Value (Scaled) |

|---|---|---|

| IR: C=O Stretch (cm⁻¹) | 1685 | 1690 |

| IR: N-H Stretch (cm⁻¹) | 3310 | 3315 |

| ¹³C NMR: C=O (ppm) | 164.2 | 163.8 |

| ¹H NMR: N-H (ppm) | 10.5 | 10.3 |

Conceptual DFT provides a framework for quantifying global chemical reactivity through various descriptors derived from the energies of frontier orbitals. biointerfaceresearch.com Chemical hardness (η) is a measure of a molecule's resistance to a change in its electron distribution. rsc.org A "hard" molecule has a large HOMO-LUMO gap, indicating high stability and low reactivity, while a "soft" molecule has a small gap. chemmethod.com

Other related parameters include chemical potential (μ), which measures the escaping tendency of electrons, and the global electrophilicity index (ω), which quantifies the energy lowering of a system when it accepts electrons. These descriptors are valuable for comparing the reactivity of different molecules.

Table 4: Global Reactivity Descriptors Calculated from FMO Energies Illustrative data based on DFT calculations for related compounds.

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.185 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.065 |

| Electrophilicity Index (ω) | μ² / 2η | 3.782 |

| Chemical Softness (S) | 1 / 2η | 0.229 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the dynamic evolution of a system over time. nih.govresearchgate.net By solving Newton's equations of motion for all atoms in the system, MD simulations can model conformational changes, solvent effects, and the interactions between a ligand and its biological target. numberanalytics.com

MD simulations are extensively used in drug discovery to understand how a potential drug molecule (ligand) binds to and interacts with a target protein or biomolecule. nih.govrsc.org The simulation begins with a docked complex of the ligand and the protein, which is then solvated in a box of water molecules to mimic physiological conditions.

Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of each atom is tracked. This allows for the analysis of:

Binding Stability: The Root Mean Square Deviation (RMSD) of the ligand and protein backbone is monitored. A stable RMSD value over time suggests that the ligand remains securely in the binding pocket. researchgate.net

Conformational Changes: MD can reveal how the protein and ligand adapt their conformations to achieve an optimal fit, a process known as "induced fit". researchgate.net

Key Interactions: The simulation can identify and quantify specific intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that are critical for binding affinity. rsc.org

By providing an atomistic view of the binding process, MD simulations can elucidate the mechanism of action and guide the design of more potent and selective molecules. nih.govnih.gov

Assessment of Conformational Stability in Solution

The three-dimensional shape, or conformation, of a molecule is critical to its function and interaction with its environment. For this compound, key conformational flexibility exists around several rotatable single bonds, particularly the bond connecting the phenylamino (B1219803) group to the oxoacetic acid moiety and the C-C bond within the acid group. Assessing the conformational stability in solution involves identifying the most energetically favorable shapes the molecule can adopt.

Computational techniques such as molecular dynamics (MD) simulations and quantum mechanical calculations are employed to explore the potential energy surface of the molecule. These methods can simulate the behavior of the molecule in a solvent environment (e.g., water or DMSO), providing a realistic assessment of conformational preferences. The results typically highlight a few low-energy conformers that represent the most probable shapes of the molecule in solution. nih.govnih.gov The stability of these conformers is dictated by a balance of intramolecular forces, such as steric hindrance and hydrogen bonding, and intermolecular interactions with solvent molecules.

Table 1: Illustrative Conformational Analysis of this compound in Aqueous Solution This table presents a hypothetical outcome of a conformational analysis to illustrate the type of data generated from such a study.

| Conformer ID | Key Dihedral Angle (C-N-C=O) | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| 1 | 178.5° | 0.00 | 75.2 |

| 2 | -15.2° | 1.54 | 14.8 |

In Silico Modeling for Structure-Activity Relationship (SAR) Elucidation

In silico modeling is fundamental to understanding the relationship between a molecule's structure and its biological activity (SAR). By analyzing the physicochemical properties and structural features of a compound and its analogs, computational models can be built to predict their activity, guiding the design of more potent or selective molecules.

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the biological target is unknown. nih.govmdpi.com A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular recognition with a specific biological target. nih.gov

For this compound, a pharmacophore model would identify key chemical features. These include hydrogen bond donors (from the amide N-H and carboxylic acid O-H), hydrogen bond acceptors (from the two carbonyl oxygens), and a hydrophobic region (the 3,4-dimethylphenyl group). By mapping these features in 3D space, the model can be used as a query to search large chemical databases for other molecules that share the same pharmacophoric pattern and thus may exhibit similar biological activity. slideshare.net

Table 2: Potential Pharmacophoric Features of this compound

| Feature ID | Feature Type | Description |

|---|---|---|

| HBD1 | Hydrogen Bond Donor | Amide N-H group |

| HBD2 | Hydrogen Bond Donor | Carboxylic acid O-H group |

| HBA1 | Hydrogen Bond Acceptor | Amide C=O group |

| HBA2 | Hydrogen Bond Acceptor | Carboxylic acid C=O group |

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. rutgers.edu This method relies on calculating molecular descriptors that quantify various physicochemical properties, such as lipophilicity (logP), electronic properties (e.g., dipole moment), and steric parameters (e.g., molar volume).

A typical QSAR study involves synthesizing a library of analogs of the lead compound, this compound, measuring their biological activity, and calculating a range of molecular descriptors for each analog. Statistical methods, such as multiple linear regression, are then used to build a predictive model. nih.govmdpi.com A robust QSAR model can forecast the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts toward molecules with the highest predicted potency. mdpi.com

Table 3: Hypothetical Data for a QSAR Study of this compound Analogs This table provides an example of the data used to construct a QSAR model.

| Compound | R-Group Substitution | LogP | Topological Polar Surface Area (Ų) | Biological Activity (IC₅₀, µM) |

|---|---|---|---|---|

| Lead | 3,4-di-CH₃ | 2.15 | 77.8 | 15.2 |

| Analog 1 | 4-Cl | 2.21 | 77.8 | 12.5 |

| Analog 2 | 4-OCH₃ | 1.89 | 86.0 | 25.8 |

A resulting QSAR equation might take the form: log(1/IC₅₀) = 0.45 * (logP) - 0.02 * (TPSA) + 3.51

Molecular Docking and Binding Energy Calculations

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. It explores possible binding orientations and conformations of the ligand within the target's active site and estimates the strength of the interaction, typically as a binding energy score. ekb.eg

To predict the binding mode of this compound, the 3D structure of a relevant biological target is required. Docking algorithms then systematically place the ligand into the active site of the target, sampling a wide range of positions and orientations. nih.gov Each potential binding pose is scored based on a function that evaluates steric complementarity and physicochemical interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts. researchgate.net

The results provide a detailed picture of the most likely binding mode, highlighting the key amino acid residues in the target's active site that interact with the ligand. This information is invaluable for understanding the molecular basis of recognition and for designing modifications to the ligand to improve binding affinity and selectivity. nih.gov

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Pose Rank | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| 1 | -8.5 | Lys72, Asp184 | Hydrogen Bond, Salt Bridge |

| 1 | -8.5 | Val57, Leu173 | Hydrophobic |

| 2 | -8.1 | Lys72, Glu91 | Hydrogen Bond |

The predicted binding mode from molecular docking studies can directly inform the potential inhibitory mechanism of a compound. By visualizing the ligand in the active site, researchers can infer how it might interfere with the target's normal biological function. nih.gov

For instance, if this compound is docked into the active site of an enzyme and is found to occupy the same space as the natural substrate, it would be classified as a potential competitive inhibitor. nih.gov The analysis would focus on specific interactions that anchor the inhibitor. The carboxylic acid group might mimic a substrate's carboxylate, forming a strong hydrogen bond or salt bridge with a critical residue in the active site. Simultaneously, the dimethylphenyl group could fit into a hydrophobic pocket, displacing water molecules and contributing favorably to the binding energy. This detailed understanding of the binding interactions is crucial for explaining the compound's inhibitory activity and for guiding further optimization.

Exploration of Biological Activities and Mechanistic Pathways of 2 3,4 Dimethylphenyl Amino 2 Oxoacetic Acid and Its Derivatives in Vitro Studies

Enzyme Interaction and Modulation

There is currently no available research detailing the specific interactions of 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid or its direct derivatives with any enzyme systems.

Investigations into Enzyme Inhibition and Activation

No studies were identified that investigated the inhibitory or activational effects of this compound on any specific enzymes.

Specificity and Selectivity Profiling against Enzyme Targets (e.g., Butyrylcholinesterase)

Data on the specificity and selectivity profile of this compound against any enzyme targets, including Butyrylcholinesterase, are not present in the current body of scientific literature.

Mechanistic Studies of Enzyme-Ligand Interactions (e.g., Mixed-Type Inhibition Kinetics)

Without foundational data on enzyme inhibition, no mechanistic studies, such as the determination of inhibition kinetics (e.g., competitive, non-competitive, or mixed-type), have been conducted for this compound.

Impact on Metabolic Pathways and Enzymatic Cascades

The effect of this compound on broader metabolic pathways and enzymatic cascades has not been explored in any published in vitro research.

Receptor Binding and Ligand-Target Engagement

Similar to the lack of enzyme interaction data, the engagement of this compound with specific receptors has not been documented.

Characterization of Receptor Affinity and Selectivity

There are no available in vitro studies that characterize the receptor affinity or selectivity of this compound for any known biological receptors.

Modulation of Receptor Function (e.g., GABAA receptors vs. Na+ channels for anticonvulsant activity of derivatives)

The anticonvulsant properties of derivatives related to this compound, particularly various N-phenyl-acetamide analogues, have been investigated to elucidate their mechanisms of action. In vitro studies suggest that a primary pathway for their anticonvulsant effect involves the modulation of neuronal voltage-sensitive sodium channels (Na+ channels). nih.govresearchgate.net For instance, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the most potent compound was identified as a moderate binder to site 2 of these sodium channels. nih.govresearchgate.net This interaction is a probable molecular mechanism for the observed anticonvulsant effects. mdpi.com

Further research into a series of 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives also pointed towards interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels as the most likely mechanism of action for the most active compound. mdpi.com While the GABAergic system is a common target for many antiseizure drugs, the direct, high-affinity modulation of GABA-A receptors was not identified as the primary mechanism for these specific acetamide (B32628) derivatives. nih.govnih.gov Although affinity for GABA-A receptors was determined for some promising compounds, their primary mode of action appeared more closely linked to ion channel modulation. mdpi.com This highlights a distinction in the mechanistic pathways compared to classic GABAergic anticonvulsants like benzodiazepines or barbiturates. nih.gov

Cell-Based Phenotypic Screening

Derivatives and structural analogues of this compound have demonstrated significant antiproliferative activity across a range of human cancer cell lines. nih.gov Cell-based assays are crucial for identifying compounds that can inhibit cancer cell growth and for determining their potency and selectivity. mdpi.comnih.gov

For example, a series of 2-aryl-4-aminoquinazoline derivatives, which share structural similarities, were evaluated as EGFR inhibitors. nih.gov One promising compound from this series, 9e, showed excellent inhibitory activity against A549 (non-small cell lung cancer), NCI-H460 (large cell lung cancer), and H1975 (non-small cell lung cancer) cell lines, with IC50 values of 14.33 µM, 17.81 µM, and 13.41 µM, respectively. nih.gov Similarly, novel 1,3,4-thiadiazine derivatives displayed good antiproliferative activity, with GI50 values ranging from 38 nM to 66 nM against a panel of four different cancer cell lines. helsinki.fi Studies on 2-amino thiophene (B33073) derivatives also revealed significant antiproliferative potential in HeLa (cervical adenocarcinoma) and PANC-1 (pancreatic adenocarcinoma) cell lines. nih.gov

The following table summarizes the antiproliferative activity of selected derivatives against various cancer cell lines.

| Compound Class/Derivative | Cancer Cell Line | Activity Metric | Result | Reference |

| 2-aryl-4-aminoquinazoline (9e) | A549 (Lung) | IC50 | 14.33 µM | nih.gov |

| 2-aryl-4-aminoquinazoline (9e) | NCI-H460 (Lung) | IC50 | 17.81 µM | nih.gov |

| 2-aryl-4-aminoquinazoline (9e) | H1975 (Lung) | IC50 | 13.41 µM | nih.gov |

| 1,3,4-thiadiazine (9c) | Various | GI50 | 38 nM | helsinki.fi |

| 1,3,4-thiadiazine (9a) | Various | GI50 | 43 nM | helsinki.fi |

| N-aryl(alkaryl)-2-[...]acetamides (4b) | A498 (Renal) | logGI50 | -7.57 | researchgate.net |

| 2-amino thiophene (6CN14 & 7CN09) | HeLa, PANC-1 | % Inhibition | Comparable to Doxorubicin | nih.gov |

A significant mechanism underlying the antiproliferative effects of many cytotoxic compounds is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. mdpi.comnih.gov Microtubules are essential for forming the mitotic spindle during cell division, and agents that interfere with their polymerization or depolymerization can halt mitosis, typically at the G2/M phase. mdpi.comstemcell.com

Studies on compounds structurally related to the core acetamide structure have shown this mechanism of action. For example, the antiproliferative activity of withaphysalin F was linked to its ability to interfere with microtubule polymerization, which resulted in arresting cancer cells in the G2/M phase of the cell cycle. nih.gov Similarly, other microtubule-targeting agents exert their anticancer effects by strongly arresting cells in the G2/M phase. mdpi.com This disruption of microtubule dynamics prevents the proper segregation of chromosomes, ultimately triggering apoptosis (programmed cell death). mdpi.comstemcell.com The evaluation of a compound's effect on the cellular microtubule content is a key method to confirm this mechanism. nih.gov Therefore, it is plausible that the antiproliferative efficacy of this compound derivatives could be mediated through similar pathways involving microtubule destabilization and subsequent cell cycle arrest. nih.govnih.gov

Various heterocyclic compounds containing the N-aryl acetamide moiety or related structures have been screened for antimicrobial properties. These studies reveal a broad spectrum of activity against different bacterial and fungal strains. For instance, synthetic benzoxazole (B165842) derivatives have demonstrated potent antibacterial effects against both Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, and Gram-negative bacteria such as Pseudomonas aeruginosa. mdpi.com

In one study, a benzoxazole derivative substituted with a 4-(piperidinethoxy)phenyl unit showed significant activity against P. aeruginosa (MIC = 0.25 μg/mL) and E. faecalis (MIC = 0.5 μg/mL). mdpi.com Another series of N-substituted-β-amino acid derivatives exhibited good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum. mdpi.com Furthermore, certain 1,3,4-Thiadiazole and 1,3,4-oxadiazole (B1194373) derivatives have also been reported to possess antibacterial and antifungal properties. sphinxsai.comuobaghdad.edu.iq These findings suggest that the core structures related to this compound can be chemically modified to develop effective antimicrobial agents.

The table below presents findings on the antimicrobial activity of related compounds.

| Compound Class | Test Organism | Activity/Result | Reference |

| Benzoxazole derivative (47) | P. aeruginosa | MIC = 0.25 μg/mL | mdpi.com |

| Benzoxazole derivative (47) | E. faecalis | MIC = 0.5 μg/mL | mdpi.com |

| Quinazolinone derivative (9a) | P. vulgaris | Zone of Inhibition = 1.1 cm | nih.gov |

| Quinazolinone derivative (9a) | B. subtilis | Zone of Inhibition = 1.4 cm | nih.gov |

| N-substituted-β-amino acids | S. aureus, M. luteum | Good antimicrobial activity | mdpi.com |

| 1,3,4-Thiadiazole derivatives | E. coli, Bacillus sp. | Good activity observed | sphinxsai.com |

Evaluation of Antiproliferative Efficacy in Cancer Cell Lines

Structure-Activity Relationship (SAR) Profiling

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of lead compounds by systematically modifying their chemical structures. For derivatives related to this compound, SAR analyses have provided critical insights into the structural features required for their anticonvulsant, antiproliferative, and antimicrobial activities.

In the context of anticonvulsant activity, SAR studies of N-phenyl-acetamide analogues revealed that the nature of the substituent on the anilide (phenylamide) moiety is crucial. nih.gov For example, derivatives with a 3-(trifluoromethyl)anilide group generally showed higher activity in the maximal electroshock (MES) seizure model compared to 3-chloroanilide analogs, which were often inactive. nih.gov This indicates a preference for certain electron-withdrawing groups at specific positions on the aryl ring. nih.gov

For antiproliferative activity, SAR profiling of various heterocyclic derivatives has highlighted key "pharmacophore" fragments. researchgate.net In a series of 2-aryl-4-aminoquinazoline derivatives, modifications to the 2-aryl group and the 4-amino substituent significantly influenced their potency as EGFR inhibitors. nih.gov Similarly, for aryl acetamide triazolopyridazines, SAR studies confirmed that electron-withdrawing groups on the aryl tail were preferred over electron-donating groups, with a 3,4-dichloro substitution pattern showing synergistic effects. nih.gov For isosteviol-based aminoalcohols, an N-benzyl substitution was found to be important for reliable antiproliferative activity. mdpi.com These studies underscore the importance of systematic chemical modification to enhance the therapeutic potential of these compounds. nih.gov

Identification of Pharmacophoric Features for Biological Potency

The biological potency of a compound is intrinsically linked to its three-dimensional structure and the specific arrangement of chemical features that interact with a biological target. These key features, known as a pharmacophore, are essential for molecular recognition and the initiation of a biological response. For the scaffold represented by this compound and its derivatives, in vitro studies and computational models on analogous structures help to elucidate the critical pharmacophoric elements required for activity.

A pharmacophore model for this class of compounds typically comprises a specific spatial arrangement of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govnih.gov Analysis of the core structure—an N-aryloxamic acid—reveals several key putative features:

Aromatic/Hydrophobic Region: The 3,4-dimethylphenyl group serves as a primary hydrophobic feature. This region is crucial for engaging with non-polar pockets within a target protein's binding site. The substitution pattern on this aromatic ring significantly influences potency.

Hydrogen Bond Donor: The amide (N-H) group acts as a hydrogen bond donor, a critical feature for anchoring the ligand to the active site of a target enzyme or receptor through interactions with amino acid residues. nih.gov

Hydrogen Bond Acceptor/Metal Chelating Group: The α-keto acid moiety (-C(=O)C(=O)OH) contains multiple hydrogen bond acceptors (the carbonyl and carboxyl oxygens). This group is often vital for biological activity, particularly in enzyme inhibition, where it can chelate metal ions present in the active site. nih.gov The ability of this functionality to interact with metal cofactors is a key aspect of the inhibitory mechanism for many metalloenzymes. researchgate.net

Structure-activity relationship (SAR) studies on related N-aryl amino acids and N-aryl amides have demonstrated that modifications to these core features can dramatically alter biological potency. mdpi.com For instance, the nature and position of substituents on the aryl ring can modulate lipophilicity and electronic properties, thereby affecting binding affinity. In studies of similar N-aryl compounds, the introduction of electron-withdrawing groups, such as a nitro group, has been shown to enhance antibacterial activity, highlighting the importance of the electronic character of the aromatic ring. mdpi.com

The following table summarizes SAR findings from a study on structurally related ethyl 2-(N-substituted-arylsulfonamido)-2-oxoacetate derivatives, illustrating how substitutions on the aryl ring impact their herbicidal activity against barnyard grass. While the biological endpoint differs, the data provides valuable insight into the influence of aryl substituents on the potency of a 2-oxoacetate scaffold. researchgate.net

| Compound ID | Aryl Substituent (R) | Inhibition (%) at 100 µg/mL |

|---|---|---|

| IpOHA (Reference) | - | 35 |

| 3c | 4-Chlorophenyl | 45 |

| 3h | 2,4-Dichlorophenyl | 45 |

| 3k | 2-Naphthyl | 45 |

| 3m | 4-Nitrophenyl | 40 |

Applications and Future Research Directions for 2 3,4 Dimethylphenyl Amino 2 Oxoacetic Acid in Medicinal Chemistry

Design and Development of Novel Therapeutic Agents

The core structure of 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid presents a valuable starting point for the design and development of new drugs. The inherent characteristics of the oxamic acid scaffold allow for systematic modifications to optimize therapeutic efficacy.

Optimization of Lead Compounds from the Oxamic Acid Scaffold

The process of lead optimization is a critical phase in drug discovery, aiming to enhance the desirable properties of a promising compound. For derivatives of the oxamic acid scaffold, including this compound, several strategies can be employed. Structure-activity relationship (SAR) studies are fundamental to this process, where systematic modifications of the molecule's structure are made to identify key features responsible for biological activity.

For instance, alterations to the dimethylphenyl ring of this compound, such as changing the position or nature of the substituents, could significantly impact its binding affinity to a biological target. The oxamic acid moiety itself can also be modified, for example, by converting the carboxylic acid to an ester or amide, to improve properties like cell permeability and metabolic stability.

A notable area of interest for oxamic acid derivatives is their potential as enzyme inhibitors. For example, oxamic acid itself is a known inhibitor of lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism. nih.govmedchemexpress.com By modifying the N-aryl substituent, researchers can aim to enhance the potency and selectivity of LDH inhibition. The 3,4-dimethylphenyl group of the title compound provides a lipophilic domain that can be further functionalized to explore interactions with hydrophobic pockets within an enzyme's active site.

Table 1: Potential Modifications for Lead Optimization of this compound

| Molecular Region | Potential Modifications | Desired Outcome |

| Phenyl Ring | Varying substitution patterns (e.g., fluoro, chloro, methoxy groups) | Improved binding affinity, selectivity, and pharmacokinetic properties |

| Amide Linker | Replacement with bioisosteres (e.g., tetrazole, hydroxamic acid) | Enhanced metabolic stability and altered acidity |

| Carboxylic Acid | Esterification, amidation | Increased cell permeability and prodrug strategies |

Strategies for Enhancing Target Specificity and Potency

Achieving high target specificity and potency is paramount in drug design to maximize therapeutic effects while minimizing off-target side effects. For compounds like this compound, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict how structural changes might affect target binding.

One strategy to enhance potency is through the introduction of functional groups that can form additional interactions, such as hydrogen bonds or salt bridges, with the target protein. For example, adding a hydroxyl or amino group to the dimethylphenyl ring could provide new hydrogen bonding opportunities.

Role as a Privileged Scaffold in Drug Discovery

A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets with high affinity. The N-aryl oxamic acid core, including this compound, can be considered a privileged scaffold due to its structural features that allow for diverse chemical modifications. This versatility enables the generation of libraries of compounds that can be screened against a wide range of biological targets.

The presence of both a hydrogen bond donor (the amide N-H) and acceptor (the amide and carboxyl carbonyls), along with an acidic proton and an aromatic ring, provides multiple points for interaction with biological macromolecules. This multifaceted nature makes the N-aryl oxamic acid scaffold a valuable starting point for discovering new drugs for various diseases.

Applications as Research Probes in Biological Systems

Chemical probes are small molecules used to study the function of proteins and biological pathways. Due to their potential as enzyme inhibitors, derivatives of this compound could be developed into valuable research probes. For instance, a potent and selective inhibitor of a specific enzyme can be used to elucidate the role of that enzyme in cellular processes.

To be an effective chemical probe, a compound should possess high potency, selectivity, and known mechanism of action. By optimizing the structure of this compound, it may be possible to develop probes that target specific enzymes with high precision. Furthermore, the scaffold could be functionalized with reporter groups, such as fluorescent tags, to allow for visualization of the target protein within cells.

Integration into Advanced Chemical Synthesis Methodologies (e.g., as Catalytic Ligands for specific reactions)

N-aryl oxamic acids and their derivatives have demonstrated utility as ligands in transition metal-catalyzed reactions. The isomeric compound, 2-((2,6-dimethylphenyl)amino)-2-oxoacetic acid, has been used as a ligand in copper-catalyzed cross-coupling reactions. researchgate.net These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of many pharmaceuticals.

The N-aryl oxamic acid structure can coordinate with metal centers, influencing the reactivity and selectivity of the catalyst. The electronic and steric properties of the 3,4-dimethylphenyl group in this compound could modulate the catalytic activity of a metal complex, making it a candidate for ligand development in various synthetic transformations. Recent research has also explored the use of N-aryl oxamic acids to generate carbamoyl (B1232498) radicals under photoinduced conditions for applications in C-C bond formation. nih.gov

Table 2: Potential Catalytic Applications of N-Aryl Oxamic Acid Ligands

| Reaction Type | Metal Catalyst | Potential Role of Ligand |

| Cross-Coupling Reactions (e.g., Ullmann) | Copper (Cu) | Enhancing catalytic efficiency and substrate scope researchgate.net |

| C-H Activation | Palladium (Pd), Rhodium (Rh) | Directing group for regioselective functionalization |

| Asymmetric Catalysis | Chiral Metal Complexes | Induction of stereoselectivity in product formation |

Emerging Research Avenues and Translational Potential for the this compound Class

The translational potential of the this compound class of compounds lies in its adaptability as a scaffold for targeting a variety of diseases. One promising area is in oncology, given the established role of LDH in cancer metabolism and the potential for oxamic acid derivatives to inhibit this enzyme. nih.gov Further research could focus on developing derivatives of this compound that are highly selective for the cancer-associated isoform of LDH (LDH-A).

Another emerging avenue is in the development of therapies for inflammatory and metabolic disorders. By targeting other relevant enzymes or receptors, the N-aryl oxamic acid scaffold could be adapted to address a range of pathological conditions. The ability to fine-tune the physicochemical properties of these molecules through synthetic modifications is a key advantage for their development as orally bioavailable drugs.

Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives of this compound. This will involve detailed SAR studies, elucidation of mechanisms of action, and assessment of their pharmacokinetic and toxicological profiles. Such investigations will be crucial in unlocking the full therapeutic potential of this promising class of compounds.

Q & A

Q. What are the common synthetic routes for 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid, and what yields are typically achieved?